4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Pharmacokinetics Drug Design

This 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a privileged 6-azaindole scaffold essential for medicinal chemistry. The 4-bromo handle enables critical Suzuki-Miyaura cross-couplings, outperforming 4-chloro analogs, while the 7-methoxy and 1-methyl groups optimize electronic properties and LogP (2.28) for kinase inhibitor SAR. Unlike generic azaindoles, this substitution pattern is mandatory for synthesizing Fostemsavir analogs and generating reliable HTE data. Supplied as a solid with ambient storage; ideal for automated platforms.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 2103352-52-7
Cat. No. B1450640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
CAS2103352-52-7
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=NC=C2Br)OC
InChIInChI=1S/C9H9BrN2O/c1-12-4-3-6-7(10)5-11-9(13-2)8(6)12/h3-5H,1-2H3
InChIKeyVIQJYENGQPFQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 2103352-52-7): A Differentiated 6-Azaindole Scaffold for Kinase and Antiviral Drug Discovery


4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 2103352-52-7) is a halogenated heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its versatility as a pharmacophore [1]. The compound's structure features a bromine atom at the 4-position, a methoxy group at the 7-position, and a methyl group at the 1-position (molecular formula: C9H9BrN2O, MW: 241.08 g/mol) . These specific substitutions are critical for modulating the electronic properties and reactivity of the core, influencing both its synthetic utility as a building block and its potential interactions with biological targets [1]. Its physicochemical properties, such as a calculated LogP of 2.28, further define its profile for specific research applications .

Why Unsubstituted 6-Azaindoles Cannot Substitute for 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in Targeted Synthesis and SAR Studies


The 4-bromo, 7-methoxy, and 1-methyl substitutions on the pyrrolo[2,3-c]pyridine core are not merely decorative; they critically determine the compound's utility in cross-coupling reactions and its biological target profile. An unsubstituted or differently substituted 6-azaindole would fail to participate in key palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are enabled by the bromine atom at the 4-position, which acts as a specific synthetic handle [1]. Furthermore, the 7-methoxy group's electron-donating effects and the 1-methyl group's modulation of hydrogen-bonding capacity are essential for structure-activity relationship (SAR) studies within the 6-azaindole class, where even minor alterations to substitution patterns can lead to dramatic shifts in potency and selectivity against kinase and other therapeutic targets [1]. Generic substitution without these precise modifications would preclude the synthesis of specific downstream derivatives and undermine the validity of any SAR conclusions drawn, making this specific compound non-interchangeable with its close analogs [1].

Quantitative Differentiation of 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 2103352-52-7) from Closest Analogs


Lipophilicity (LogP) as a Determinant of Compound Permeability and Pharmacokinetic Profile

The calculated LogP value of 2.28 for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a key differentiator from other 6-azaindoles, particularly those lacking the methyl group. This value falls within an optimal range for oral bioavailability (Lipinski's Rule of 5) and influences its cellular permeability and metabolic stability. In contrast, the parent 7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 160590-40-9) lacks the N1-methyl group, which typically lowers LogP and can alter hydrogen-bonding interactions, potentially reducing passive membrane permeability .

Medicinal Chemistry Pharmacokinetics Drug Design

Synthetic Utility via Cross-Coupling: A Defined Halogen Handle for Pd-Catalyzed Reactions

The bromine atom at the 4-position serves as a potent synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. This is a functional advantage over analogs with alternative halogen substitutions at the same position. For instance, a direct comparator, 4-chloro-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, would be significantly less reactive in oxidative addition, a key step in many cross-coupling cycles, thereby limiting its versatility for derivatization and library synthesis [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Potential for Selective Kinase Inhibition: Leveraging the 6-Azaindole Pharmacophore

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a validated pharmacophore for a wide range of kinase inhibitors. While direct quantitative data for this specific compound is absent from public literature, the class-level evidence is strong. For example, a closely related 6-azaindole, 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine (AZ-Dyrk1B-33), is a potent and selective Dyrk1B kinase inhibitor with an IC50 of 7 nM . The 4-bromo-7-methoxy-1-methyl substitution pattern represents a distinct chemical space within this class, offering a unique starting point for exploring novel kinase inhibition profiles or for optimizing existing leads through SAR studies [1].

Kinase Inhibition Cancer Research Drug Discovery

Antiviral Activity Potential Based on 6-Azaindole Class Membership

The 6-azaindole core is a key structural motif in several antiviral agents, most notably in the FDA-approved HIV-1 attachment inhibitor Fostemsavir, which contains a 1H-pyrrolo[2,3-c]pyridine moiety [1]. While specific data for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is not available, its core structure is identical to the privileged scaffold found in these clinical compounds. In contrast, structurally distinct heterocycles like indoles or 7-azaindoles (pyrrolo[3,2-b]pyridine) exhibit different biological profiles and target engagement, making them unsuitable substitutes for exploring the specific antiviral SAR of the 6-azaindole series [2].

Antiviral Research HIV Drug Discovery

Advantage in Chemical Stability and Handling

The compound is a solid at ambient temperature, which is advantageous for accurate weighing, storage, and handling in a laboratory setting compared to similar building blocks that are liquids or low-melting-point solids . This is a practical differentiator from liquid analogs that require more specialized equipment (e.g., for precise volumetric measurement) and are more prone to degradation or spillage. Its defined storage condition (ambient temperature) also simplifies inventory management compared to analogs requiring cold-chain storage .

Chemical Synthesis Reagent Selection Laboratory Safety

Purity Benchmarking for Reproducible Research

The compound is commercially available with a guaranteed purity of 98% from reputable vendors . This high purity level is a critical differentiator from lower-purity (e.g., 95%) offerings of similar compounds from other sources. Using a 95% pure reagent introduces a 5% unknown impurity profile, which can lead to spurious results in biological assays, off-target effects, or variable yields in synthetic sequences. For instance, a 5% impurity could correspond to a ~50 µM concentration of an unknown compound in a 1 mM assay stock, potentially causing significant false positives or negatives in high-throughput screening [1].

Quality Control Chemical Purity Reproducibility

Primary Research Applications for 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 2103352-52-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 4-bromo group is the key synthetic handle for generating diverse compound libraries. Researchers can utilize the bromine atom in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl boronic acids at the 4-position. This application leverages the bromine's optimal reactivity for oxidative addition, a property where it significantly outperforms the less reactive 4-chloro analog [1]. The resulting library can be screened against a panel of kinases, where the 6-azaindole core is a proven pharmacophore, as evidenced by the 7 nM IC50 of the related compound AZ-Dyrk1B-33 .

Antiviral Drug Discovery: Development of Novel HIV-1 Attachment Inhibitors

This compound serves as a strategic intermediate for designing next-generation analogs of Fostemsavir, an FDA-approved HIV-1 drug that contains a 1H-pyrrolo[2,3-c]pyridine core [2]. The 4-bromo position allows for late-stage diversification to explore SAR around the attachment inhibitor pharmacophore. Its use is justified over other azaindole isomers because the specific 6-azaindole scaffold is required to mimic the indole glyoxamide moiety present in the target class, a feature not shared by 7-azaindoles or other heterocyclic alternatives [3].

Lead Optimization and SAR Studies: Enhancing Pharmacokinetic Properties

The compound's calculated LogP of 2.28, which is favorably influenced by the N1-methyl and 7-methoxy substituents, makes it an excellent starting point for optimizing the pharmacokinetic profile of a lead series . Compared to an unmethylated 7-methoxy-1H-pyrrolo[2,3-c]pyridine analog, this compound is predicted to have improved membrane permeability and potentially better oral absorption. Researchers can use this compound to synthesize and test derivatives, confident that the core scaffold is not inherently limiting for achieving desirable drug-like properties.

High-Throughput Experimentation (HTE): Reliable Building Block for Automated Synthesis Platforms

The compound's solid physical form and ambient storage temperature make it ideal for use on automated liquid handling and solid dispensing platforms . Its high purity (≥98%) ensures that reaction outcomes are not confounded by impurities, leading to more reliable and reproducible data from HTE campaigns [4]. This is a significant practical advantage over liquid or low-purity analogs, which require more complex handling and quality control measures in an automated setting.

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